Rac-(3r,4s)-4-propylpyrrolidin-3-ol
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Overview
Description
Rac-(3r,4s)-4-propylpyrrolidin-3-ol is a chiral compound with significant potential in various fields of research and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(3r,4s)-4-propylpyrrolidin-3-ol typically involves the use of glycine ethyl ester as a starting material. The process includes amino-added protective group, ring closure, and subsequent functional group modifications . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification methods, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Rac-(3r,4s)-4-propylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions of this compound are often carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Rac-(3r,4s)-4-propylpyrrolidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of Rac-(3r,4s)-4-propylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Rac-(3r,4s)-4-(Dimethylamino)oxolane-3-carbonitrile
- Rac-(3r,4s)-1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-3-carboxylic acid
- Rac-(3r,4s)-4-Phenylpyrrolidine-3-carbonitrile hydrochloride
Uniqueness
Rac-(3r,4s)-4-propylpyrrolidin-3-ol stands out due to its specific stereochemistry and the resulting unique chemical and biological properties
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(3S,4R)-4-propylpyrrolidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
PYJRWXOAVMGHNR-RNFRBKRXSA-N |
Isomeric SMILES |
CCC[C@@H]1CNC[C@H]1O |
Canonical SMILES |
CCCC1CNCC1O |
Origin of Product |
United States |
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